二乙基二硫代氨基甲酸钠三水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

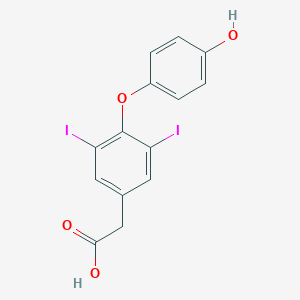

二乙基二硫代氨基甲酸钠三水合物是一种有机硫化合物,化学式为C₅H₁₀NS₂Na·3H₂O 。它是一种淡黄色的水溶性盐,通常以三水合物的形式从水中结晶出来。 该化合物被广泛用作螯合剂,特别是在铜和镍等金属的分析测定中 .

科学研究应用

二乙基二硫代氨基甲酸钠三水合物在科学研究中具有多种应用:

作用机制

二乙基二硫代氨基甲酸钠三水合物主要通过螯合发挥作用。它与金属离子结合,形成稳定的络合物,可以对这些络合物进行量化或将其从生物系统中去除。 它抑制超氧化物歧化酶和抗坏血酸氧化酶等酶,并干扰巨噬细胞一氧化氮合酶的诱导 . 此外,它还被证明可以抑制金属蛋白酶,防止细胞外基质降解,这是癌症转移和血管生成的至关重要的一步 .

生化分析

Biochemical Properties

Sodium diethyldithiocarbamate trihydrate interacts with various enzymes and proteins. It is known to inhibit superoxide dismutase (SOD) by chelating with intracellular Cu+2 . It also acts as an inhibitor of ascorbate oxidase and other enzymes . The compound’s chelating property is the basis for its use in therapy for metal intoxication in industrial conditions .

Cellular Effects

Sodium diethyldithiocarbamate trihydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate oxidative stress, measured as increased levels of protein carbonyl content and thiobarbituric acid reactive substances, and induce apoptosis in V79 Chinese hamster fibroblasts cells . It also inhibits the induction of macrophage nitric oxide synthase .

Molecular Mechanism

At the molecular level, sodium diethyldithiocarbamate trihydrate exerts its effects through various mechanisms. It acts as a spin trap in conjunction with Fe2+ to detect nitric oxide in brain, kidney, liver, and other tissues . It also inhibits superoxide dismutase by chelating with intracellular Cu+2 .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium diethyldithiocarbamate trihydrate has been observed to cause changes over time. It is stable under normal conditions but can form insoluble oxidation products in storage . Its effects on cellular function, such as inducing oxidative stress and apoptosis, have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of sodium diethyldithiocarbamate trihydrate vary with different dosages in animal models. For instance, it has been reported to inhibit nephrotoxicity induced by cisplatin in mice at doses of 25–300 mg/kg .

Metabolic Pathways

Sodium diethyldithiocarbamate trihydrate is involved in several metabolic pathways. It is known to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin .

Transport and Distribution

Given its solubility in water and its role as a chelating agent, it is likely to be distributed widely in the body following administration .

Subcellular Localization

Given its role as a chelating agent and its interactions with various enzymes and proteins, it is likely to be found in various subcellular compartments where these biomolecules are located .

准备方法

二乙基二硫代氨基甲酸钠三水合物是通过在氢氧化钠存在下用二乙胺处理二硫化碳而合成的。 反应通常如下进行 :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

该产物从水中结晶出来,形成三水合物。无水盐和三水合物通常可以互换使用。 工业生产方法涉及类似的合成路线,并仔细控制反应条件以确保高纯度和高产率 {_svg_3}.

化学反应分析

二乙基二硫代氨基甲酸钠三水合物会发生各种化学反应,包括:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

烷基化: : 二乙基二硫代氨基甲酸钠可以通过二氯甲烷等试剂进行烷基化:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

相似化合物的比较

二乙基二硫代氨基甲酸钠三水合物类似于其他二硫代氨基甲酸盐,例如:

二乙基二硫代氨基甲酸银: 用于类似的螯合应用,但具有不同的金属特异性。

二甲基二硫代氨基甲酸盐: 另一种二硫代氨基甲酸盐,具有略微不同的性质和应用.

二乙基二硫代氨基甲酸钠三水合物与众不同的地方在于它在检测氧化氮中的特定用途,以及它作为双硫仑的代谢产物的作用,使其在医学和生物学中具有独特的应用 .

属性

CAS 编号 |

20624-25-3 |

|---|---|

分子式 |

C5H13NNaOS2 |

分子量 |

190.3 g/mol |

IUPAC 名称 |

sodium;N,N-diethylcarbamodithioate;trihydrate |

InChI |

InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2 |

InChI 键 |

CYGAMRYZNHKRJG-UHFFFAOYSA-N |

SMILES |

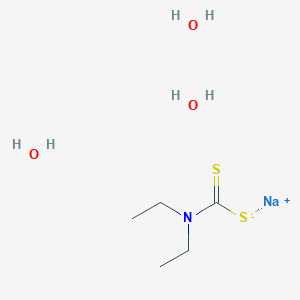

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

手性 SMILES |

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

规范 SMILES |

CCN(CC)C(=S)S.O.[Na] |

Key on ui other cas no. |

20624-25-3 |

物理描述 |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

147-84-2 (Parent) |

同义词 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)